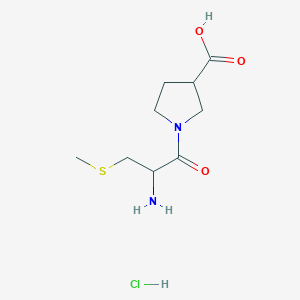

1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, are often used in the development of biologically active compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to create a variety of different compounds with diverse biological activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.76. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.Scientific Research Applications

Antibacterial Agents

Compounds similar to "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids have shown promising antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Egawa et al., 1984).

Chemical Synthesis and Reactivity

The Mannich reaction's application to sulfones demonstrates the synthetic versatility of compounds with similar structures, showing how aromatic aldehydes play a role in condensation reactions, which could be relevant for synthesizing derivatives of "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" (Nobles & Thompson, 1965).

Crystal Structure and Theoretical Prediction

The study of amino acid derivatives of benzoyl isothiocyanate, including crystal structures and theoretical predictions, could offer insights into the structural and electronic properties of similar compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry (Odame et al., 2015).

Immunobiological Activity

The synthesis and study of 2-amino-3-(purin-9-yl)propanoic acid derivatives, which share functional group similarities with "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride," have demonstrated immunostimulatory and immunomodulatory potencies. This indicates potential research applications in developing compounds with immune response-modifying capabilities (Doláková et al., 2005).

Conformational Studies

Research on captopril, a molecule containing similar structural elements, has provided comparative structural and conformational studies, offering valuable insights into the molecule's behavior in different environments. Such studies can guide the development of new drugs based on the structural framework of "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" (Bojarska et al., 2015).

Future Directions

Pyrrolidine derivatives continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on further exploring the biological activities of these compounds and optimizing their properties for potential therapeutic applications .

Mechanism of Action

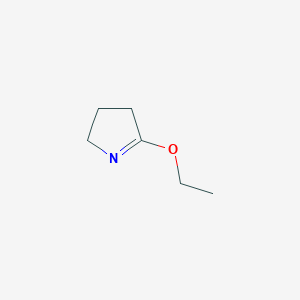

Pyrrolidine Derivatives

Pyrrolidine is a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

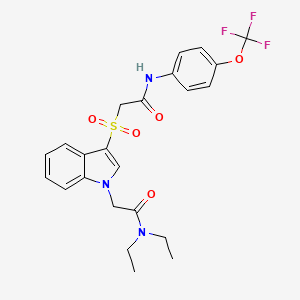

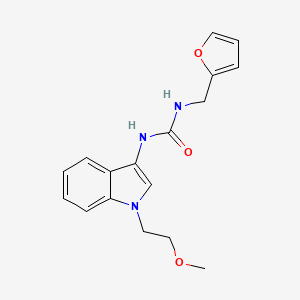

Indole Derivatives

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

1-(2-amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(10)8(12)11-3-2-6(4-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAELQMZAMZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)N1CCC(C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)

![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)

![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)

![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)